6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline 6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
Brand Name: Vulcanchem
CAS No.: 2640892-42-6
VCID: VC11858256
InChI: InChI=1S/C21H22N4O2/c1-15-13-22-7-4-20(15)27-14-16-5-10-25(11-6-16)21(26)17-2-3-18-19(12-17)24-9-8-23-18/h2-4,7-9,12-13,16H,5-6,10-11,14H2,1H3
SMILES: CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3
Molecular Formula: C21H22N4O2
Molecular Weight: 362.4 g/mol

6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

CAS No.: 2640892-42-6

Cat. No.: VC11858256

Molecular Formula: C21H22N4O2

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline - 2640892-42-6

Specification

CAS No. 2640892-42-6
Molecular Formula C21H22N4O2
Molecular Weight 362.4 g/mol
IUPAC Name [4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone
Standard InChI InChI=1S/C21H22N4O2/c1-15-13-22-7-4-20(15)27-14-16-5-10-25(11-6-16)21(26)17-2-3-18-19(12-17)24-9-8-23-18/h2-4,7-9,12-13,16H,5-6,10-11,14H2,1H3
Standard InChI Key GBCOYMWEKLAVOD-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3
Canonical SMILES CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3

Introduction

Structural Overview

The compound consists of the following key components:

  • Quinoxaline Core: A bicyclic aromatic system containing nitrogen atoms at positions 1 and 4.

  • Piperidine Ring: A six-membered saturated nitrogen-containing heterocycle.

  • 3-Methylpyridin-4-yloxy Side Chain: A pyridine derivative attached via an ether linkage to the piperidine unit.

  • Amide Bond: The piperidine ring is connected to the quinoxaline core through a carbonyl group.

This unique structure suggests potential biological activity due to the presence of multiple pharmacophores (e.g., quinoxaline and piperidine), which are commonly found in bioactive compounds.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Preparation of Quinoxaline Derivatives:

    • Quinoxalines are synthesized by condensing 1,2-diketones with ortho-phenylenediamine derivatives under reflux conditions, often in ethanol or acetic acid mixtures .

  • Functionalization with Piperidine:

    • The piperidine moiety is introduced via coupling reactions using agents like PyBOP or TBTU in the presence of bases such as DIPEA .

  • Attachment of Pyridinyl Side Chains:

    • The pyridinyl group is linked through alkylation or etherification reactions using alkyl halides or related reagents.

These steps can be optimized for regioselectivity and yield using modern synthetic techniques.

4.1. Quinoxaline Derivatives

Quinoxalines are known for their diverse biological activities, including:

  • Antiviral properties against respiratory pathogens .

  • Anticancer activity through mechanisms like DNA intercalation or enzyme inhibition .

4.2. Piperidine-Based Compounds

Piperidine derivatives are widely studied for their role in:

  • Neuropharmacology (as central nervous system modulators).

  • Antimalarial agents targeting resistant strains of Plasmodium falciparum .

4.3. Potential Applications

Although specific studies on this compound are unavailable, its structural motifs suggest potential applications in:

  • Antimicrobial or antiviral drug development.

  • Anticancer therapies targeting specific cell lines.

Synthesis and Characterization

Recent advancements in quinoxaline chemistry emphasize the importance of amide-functionalized derivatives for enhancing biological activity. The synthetic pathway described for similar compounds involves coupling quinoxalines with various amines to produce libraries of derivatives with tailored properties .

Biological Testing

While no direct data exists for this compound, related quinoxaline-piperidine hybrids have shown promising results in preclinical models for malaria and cancer . For example:

  • Antimalarial efficacy with ED90_{90} values below 1 mg/kg in mouse models .

  • IC50_{50} values ranging from 1.9–7.52 μg/mL against human cancer cell lines .

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